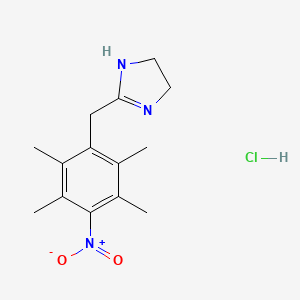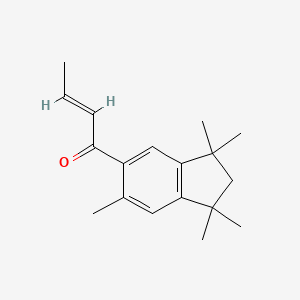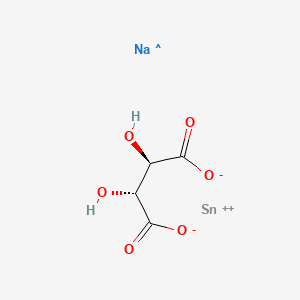
2,4,5-Trimethylheptan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethylheptan-4-ol is an organic compound belonging to the class of alcohols It is characterized by a heptane backbone with three methyl groups attached at the 2nd, 4th, and 5th positions, and a hydroxyl group (-OH) at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the alkylation of a heptane derivative with methyl groups followed by the introduction of a hydroxyl group. The reaction conditions typically require a catalyst, such as a strong acid or base, to facilitate the alkylation and hydroxylation processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4,5-Trimethylheptan-4-one.
Reduction: Formation of 2,4,5-Trimethylheptane.
Substitution: Formation of 2,4,5-Trimethylheptyl halides or amines.
Aplicaciones Científicas De Investigación
2,4,5-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trimethylheptan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various biological molecules. These interactions can influence enzyme activity, protein folding, and cellular signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
2,4,5-Trimethylhexan-4-ol: Similar structure but with a shorter carbon chain.
2,4,5-Trimethylheptan-3-ol: Hydroxyl group at a different position.
2,4,5-Trimethylheptane: Lacks the hydroxyl group.
Uniqueness: 2,4,5-Trimethylheptan-4-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
66256-46-0 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,4,5-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-6-9(4)10(5,11)7-8(2)3/h8-9,11H,6-7H2,1-5H3 |
Clave InChI |
RCSCLTAIPNDFGC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)(CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)


![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)


![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)


